

Application Notes and Protocols: Mini Gastrin I, Human TFA

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Introduction

Mini Gastrin I, human TFA is a synthetic peptide fragment corresponding to amino acids 5-17 of human gastrin I. It is a potent and specific ligand for the cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor.[1][2] The CCK2 receptor is overexpressed in various tumors, including medullary thyroid carcinomas, small cell lung cancers, and neuroendocrine tumors, making Mini Gastrin I a valuable tool for cancer research and the development of targeted diagnostics and therapeutics.[3][4] This document provides detailed protocols for the reconstitution, storage, and application of Mini Gastrin I, human TFA.

Product Information



Property	Value	Reference
Full Name	Mini Gastrin I, human trifluoroacetate	[5][6]
Sequence	Leu-Glu-Glu-Glu-Glu-Ala- Tyr-Gly-Trp-Met-Asp-Phe-NH2	[7][8]
Molecular Formula	C76H100F3N15O28S	[6]
Molecular Weight	1760.75 g/mol	[5][6][7]
Appearance	Lyophilized white to off-white powder	[2]
Purity	Typically ≥95% as determined by HPLC	[2]

Reconstitution and Storage

Proper reconstitution and storage are critical for maintaining the stability and biological activity of **Mini Gastrin I, human TFA**. The peptide is supplied as a lyophilized powder.

Reconstitution Protocol

It is recommended to first prepare a concentrated stock solution, which can then be diluted to the desired working concentration.

Recommended Solvent: For initial reconstitution, sterile, high-purity water is a common choice. Due to the acidic nature of the TFA salt and the peptide's amino acid composition, solubility in neutral buffers like PBS may be limited. If solubility issues arise, the use of a slightly basic solution is recommended, as is common for similar gastrin peptides.[9]

Step-by-Step Reconstitution:

- Centrifuge the vial: Before opening, briefly centrifuge the vial at a low speed to ensure all the lyophilized powder is at the bottom.
- Solvent Addition: Carefully add the desired volume of sterile water or 0.1% aqueous ammonium hydroxide to the vial. To prepare a 1 mg/mL stock solution, for example, add 1



mL of solvent to a vial containing 1 mg of peptide.

- Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide degradation.
- pH Adjustment (if necessary): If using the peptide in a pH-sensitive assay, ensure the final pH of the working solution is adjusted accordingly.

Storage of Reconstituted Solutions

- Short-term Storage: Aqueous solutions can be stored at 4°C for a limited time, though some sources advise against storing aqueous solutions for more than one day.[6]
- Long-term Storage: For long-term storage, it is recommended to aliquot the stock solution into single-use portions and store them at -20°C or -80°C.[5][7][10] Stock solutions are stable for up to 1 month at -20°C and 6 months at -80°C in solvent.[5][7] Avoid repeated freezethaw cycles.

Condition	Lyophilized Powder	Reconstituted in Solvent
-80°C	2 years	6 months
-20°C	1 year	1 month
4°C	Short-term only	Not recommended for extended periods

Experimental Protocols In Vitro Cell-Based Assays

Mini Gastrin I can be used in a variety of in vitro assays to study CCK2R-mediated effects, such as cell proliferation, signaling, and receptor binding.

General Guidelines for Cell Culture:

 Use cell lines endogenously expressing or transfected with the human CCK2 receptor (e.g., A431-CCK2R cells).[3]



- Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics.
- For experiments, cells are typically serum-starved for a period to reduce basal signaling.

Example: Receptor-Mediated Internalization Assay

- Seed CCK2R-expressing cells in 24-well plates and allow them to adhere overnight.
- · Wash the cells with serum-free media.
- Add radiolabeled or fluorescently-labeled Mini Gastrin I to the cells at the desired concentration.
- Incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes) to allow for internalization.
- To differentiate between membrane-bound and internalized peptide, wash the cells with an acidic buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound ligands.
- Lyse the cells and measure the internalized radioactivity or fluorescence.

In Vivo Studies

Mini Gastrin I is frequently used in preclinical animal models for biodistribution and tumor targeting studies.

Example: Tumor Xenograft Biodistribution Study

- Implant CCK2R-expressing tumor cells subcutaneously into immunocompromised mice.
- Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
- Inject radiolabeled Mini Gastrin I intravenously into the tail vein.
- At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals.
- Dissect tumors and major organs (e.g., stomach, kidneys, liver, pancreas).

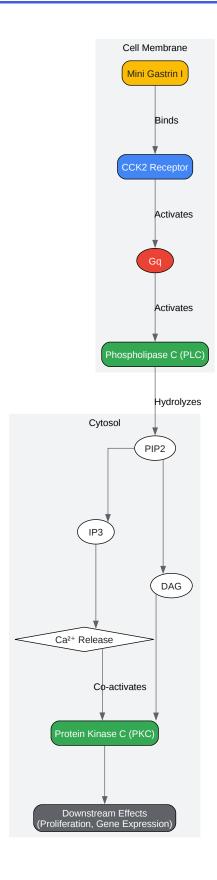


• Weigh the tissues and measure the radioactivity to determine the percentage of injected activity per gram of tissue (% IA/g).

Signaling Pathway

Mini Gastrin I exerts its effects by binding to the CCK2 receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of Gq proteins, leading to a cascade of intracellular events.





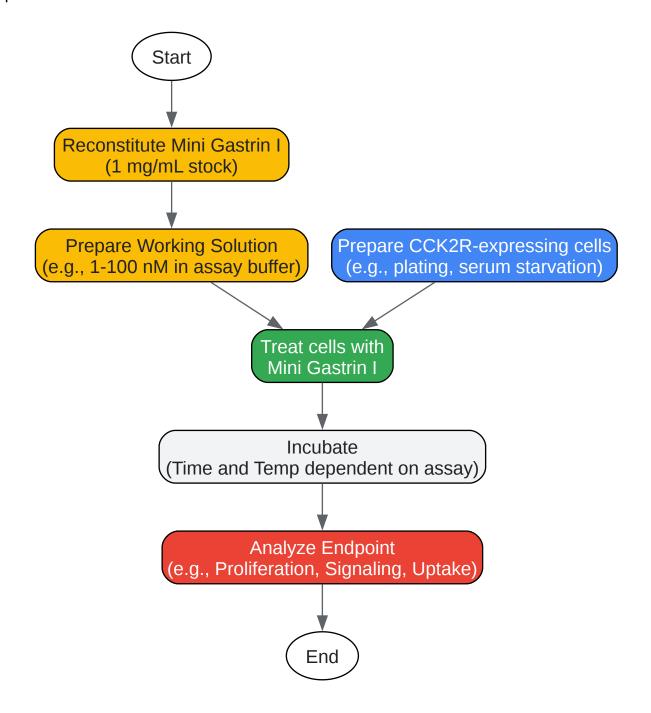
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Caption: CCK2R signaling cascade initiated by Mini Gastrin I.



Experimental Workflow

The following diagram outlines a typical workflow for using Mini Gastrin I in a cell-based experiment.



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Caption: Workflow for a cell-based Mini Gastrin I experiment.



Important Considerations

- TFA Counterions: Mini Gastrin I is supplied as a trifluoroacetate (TFA) salt. TFA is a
 byproduct of peptide synthesis and can be toxic to cells at high concentrations or interfere
 with certain biological assays. For sensitive applications, removal of TFA may be necessary.
 This can be achieved through methods such as ion-exchange chromatography or repeated
 lyophilization with a stronger acid like HCI.[11][12]
- Peptide Stability: Peptides, in general, are susceptible to degradation by proteases. When
 working with cell cultures or in vivo models, it is important to consider the potential for
 enzymatic degradation.
- Solubility: If you experience solubility issues, sonication may help. It is also advisable to prepare fresh dilutions from the frozen stock solution for each experiment.

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